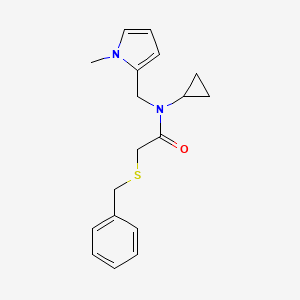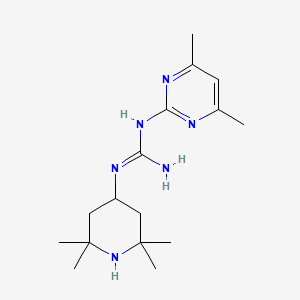
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(4,6-dimethylpyrimidin-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine involves several steps and methodologies. For instance, the synthesis of 2'-substituted polyhydroxytetrahydropyrimidines, which are structurally related to the compound , has been achieved through guanylation and cyclization methods, starting from amine and thiourea derivatives . Similarly, the synthesis of 2-amino-4,6-dimethyl pyrimidine, a core structure in the compound of interest, has been reported using guanidine nitrate, acetylacetone, and sodium carbonate, achieving a high yield under optimized conditions . These synthetic approaches are crucial for the development of complex guanidine derivatives and their potential applications.
Molecular Structure Analysis
The molecular structure of guanidine derivatives is characterized by the presence of a pyrimidine ring, which can be functionalized at various positions to yield a diverse range of compounds. For example, metal complexes of pyrimidine-derived ligands have been synthesized, where the pyrimidyl nitrogen and the imino nitrogen of the guanidine residue act as bonding sites . Additionally, the self-assembly of N-substituted pyrido[4,3-d]pyrimidines into rosette supermacrocycles and nanotubes has been observed, demonstrating the potential of pyrimidine derivatives to form complex molecular architectures .
Chemical Reactions Analysis
Guanidine derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde, leading to the formation of a triazine ring . Additionally, 4-(Acylamino)-5-nitrosopyrimidines have been shown to participate in reductive condensation, Diels–Alder cycloadditions, and ene reactions, yielding substituted guanines and pteridinones . These reactions highlight the chemical versatility of pyrimidine and guanidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine derivatives are influenced by their molecular structure and the nature of their substituents. The coordination properties of guanidino pyrimidines with nickel(II) salts have been studied, revealing pseudo-octahedral environments around the central Ni(II) ion and providing insights into the ligand's bonding characteristics . The self-assembly behavior of N-substituted pyrido[4,3-d]pyrimidines into nanotubes further illustrates the impact of molecular design on the physical properties of these compounds .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
- N-(4,6-dimethylpyrimidin-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine derivatives have been studied for their antibacterial and antifungal properties. A study demonstrated that certain derivatives showed significant activity against Staphylococcus epidermidis, Enterobacter aerogenes, and Candida albicans (N. Thanh & N. T. Mai, 2009).
Synthesis of Derivatives and Biological Activities
- Derivatives of this compound have been synthesized and evaluated for various biological activities. This includes investigations into its potential as an antifungal agent against Aspergillus terreus and Aspergillus niger (N. N. Jafar et al., 2017).
Herbicidal Activities
- Some derivatives of N-(4,6-dimethylpyrimidin-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine have been studied for their herbicidal properties. Research indicated that certain compounds exhibited significant inhibitory activity against specific plant species (Liang Fu-b, 2014).
Studies on Molecular Structure and Reactivity
- The molecular structure and reactivity of compounds based on this chemical have been a subject of research. Studies include exploring its reaction with electrophiles and understanding the resultant molecular parameters (A. S. Shestakov et al., 2007).
Propiedades
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6/c1-10-7-11(2)19-14(18-10)21-13(17)20-12-8-15(3,4)22-16(5,6)9-12/h7,12,22H,8-9H2,1-6H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCUDGKPMWMESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NC2CC(NC(C2)(C)C)(C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

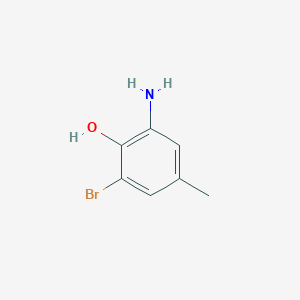
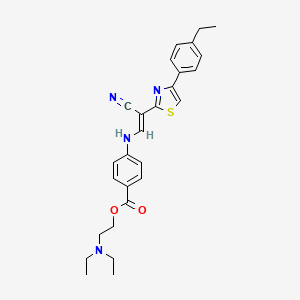
![(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500880.png)
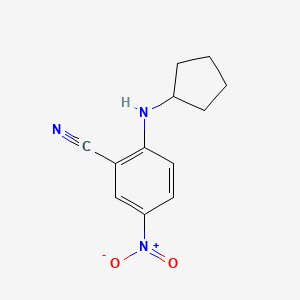
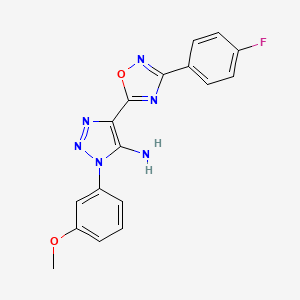
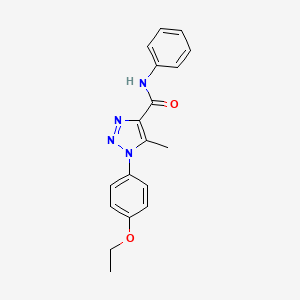
![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)
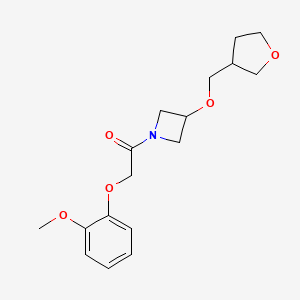
![1,7-dimethyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2500888.png)
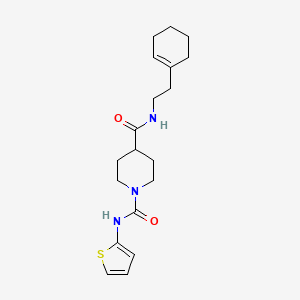
![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)
